3-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide
Description
3-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide is a biphenyl sulfonamide derivative characterized by a sulfonamide group at the 4-position of one benzene ring, a chlorine substituent at the 3-position, and a trifluoromethoxy (-OCF₃) group at the 3'-position of the adjacent ring. Its biphenyl core enhances rigidity, which may improve target selectivity and metabolic stability compared to simpler aromatic sulfonamides .
Properties
Molecular Formula |
C13H9ClF3NO3S |
|---|---|
Molecular Weight |
351.73 g/mol |
IUPAC Name |
2-chloro-4-[3-(trifluoromethoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO3S/c14-11-7-9(4-5-12(11)22(18,19)20)8-2-1-3-10(6-8)21-13(15,16)17/h1-7H,(H2,18,19,20) |
InChI Key |
WNGRKHUKJSKSBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The trifluoromethoxylation step can be challenging due to the volatility and reactivity of trifluoromethoxy reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of palladium or copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds .
Scientific Research Applications
3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogous compounds.
Key Observations:
- Electronic Effects : The trifluoromethoxy group (-OCF₃) in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethyl (-CF₃) group in the carboxylic acid analog . This difference may influence binding kinetics in biological systems.
- Melting Points : The presence of polar substituents (e.g., -SO₂NH₂ in B8) correlates with higher melting points (214–215°C) compared to compounds with bulky N-substituents (e.g., D1 at 145–146°C), which disrupt crystal packing .
- Pharmacological Relevance : The biphenyl scaffold in the target compound and D1–D4 derivatives is critical for interactions with hydrophobic protein pockets, as seen in the anticancer agent erismodegib (a 4'-(trifluoromethoxy)biphenyl carboxamide) .
Role of the Sulfonamide Nitrogen Substituent
The sulfonamide nitrogen’s substitution significantly impacts solubility and bioactivity:
- D1–D4: Methoxy or phenoxy substituents (e.g., D1’s 3,4-dimethoxyphenyl) introduce hydrogen-bonding capabilities, improving aqueous solubility (evidenced by D1’s lower melting point) .
Functional Comparisons in Therapeutic Contexts
- Anticancer Activity : The 4'-(trifluoromethoxy)biphenyl motif in erismodegib () and related compounds () highlights its role in Hedgehog pathway inhibition. The target compound’s sulfonamide group may offer divergent binding modes compared to carboxamide-based drugs .
Biological Activity
3-Chloro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C14H8ClF3NO2S
- Molecular Weight : 357.73 g/mol
- LogP : 4.76
- Polar Surface Area : 37 Ų
These properties indicate a moderate lipophilicity and potential for cellular membrane permeability, which are essential for biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethoxy group enhances the compound's binding affinity and selectivity towards these targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound showed IC50 values comparable to standard chemotherapeutics like cisplatin and 5-fluorouracil.
- HepG2 Hepatic Cancer Cells : It demonstrated potent activity in cytotoxic assays, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 | 12 | Cisplatin (15) |
| HepG2 | 10 | 5-Fluorouracil (11) |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notable findings include:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Active against Aspergillus fumigatus.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Aspergillus fumigatus | 32 µg/mL |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound using MCF-7 and HepG2 cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. This mechanism was corroborated by molecular docking studies that showed favorable interactions with key amino acids in the active sites of target proteins involved in apoptosis regulation.
Case Study 2: Antimicrobial Mechanism
Another research article highlighted the antimicrobial mechanism of action against E. coli. The study utilized time-kill assays and found that the compound disrupts bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis. This was further supported by electron microscopy images showing morphological changes in treated bacterial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
